molecular formula C10H21NO B13637001 3-(Heptyloxy)azetidine

3-(Heptyloxy)azetidine

Cat. No.: B13637001
M. Wt: 171.28 g/mol
InChI Key: RFPSBFFYQOHZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptyloxy)azetidine is a chemical compound For Research Use Only. It is not for human or veterinary diagnosis or therapeutic use. This compound is a four-membered saturated nitrogen-containing heterocycle (azetidine) functionalized with a heptyloxy side chain. Azetidines are increasingly valued in discovery chemistry and medicinal chemistry for their favorable properties as saturated ring systems, which can improve the physicochemical characteristics and metabolic stability of potential therapeutic agents (see, for example, Bauer et al. and Marshall et al.) . The heptyloxy chain in this compound provides a lipophilic element, making it a valuable intermediate for constructing molecular libraries. Researchers can utilize this scaffold in various applications, including as a building block in the synthesis of more complex molecules for pharmaceutical research and agrochemical development (see, for example, Lamberth C.) . Its structure is analogous to other alkoxyazetidines used in chemical synthesis, such as 3-(Pentan-3-yloxy)azetidine (CAS 1516625-73-2) and 3-(Cyclohexyloxy)azetidine (CAS 1488631-61-3) . The synthetic intractability of azetidines due to inherent ring strain is a known challenge, though recent methodological advances are improving their accessibility (see, for example, the discussion on modular synthesis in Nat Catal.) . This product is intended for use by qualified laboratory researchers only.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-heptoxyazetidine

InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-12-10-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

RFPSBFFYQOHZRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1CNC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 3-Substituted Azetidines

The synthesis of 3-substituted azetidines such as this compound typically involves:

  • Functionalization of azetidine precursors at the 3-position.
  • Ring formation via intramolecular cyclization.
  • Cross-coupling reactions for diversification.
  • Catalytic ring-opening or ring-closing reactions of epoxy amines.

These strategies are adapted to introduce the heptyloxy substituent at the 3-position of the azetidine ring.

Horner–Wadsworth–Emmons Reaction Followed by Aza-Michael Addition

A prominent method for preparing 3-substituted azetidines involves the Horner–Wadsworth–Emmons (HWE) reaction on azetidin-3-one derivatives to introduce functional groups at the 3-position, followed by aza-Michael addition to install nitrogen-containing substituents.

  • Starting from N-Boc-azetidin-3-one, the HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 65 °C yields N-Boc-azetidin-3-ylidene acetate intermediates.
  • Subsequent aza-Michael addition with appropriate nucleophiles introduces the 3-substituent, which can be tailored to incorporate alkoxy groups such as heptyloxy by using corresponding alkoxide nucleophiles or through further functional group transformations.

This method has demonstrated moderate to good yields (~69%) and regioselectivity for 3-substituted azetidines.

Intramolecular Aminolysis of 3,4-Epoxy Amines Catalyzed by Lanthanide Triflates

An alternative approach involves the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanide triflates such as La(OTf)_3:

  • The reaction proceeds via regioselective 4-exo-tet cyclization to form the azetidine ring.
  • Starting from epoxy amines derived from alkenols (e.g., cis-3-hexen-1-ol), the reaction under reflux in 1,2-dichloroethane (DCE) with 5 mol% La(OTf)_3 affords azetidines in high yield (up to 81%) with excellent regioselectivity.
  • The method allows for the introduction of various substituents at the 3-position by modifying the epoxy amine precursor, enabling the installation of heptyloxy groups if the epoxy alcohol bears a heptyl side chain or is functionalized accordingly.

Nucleophilic Substitution Using 3-Aminoazetidines

The preparation of this compound can also be achieved by nucleophilic substitution reactions involving 3-aminoazetidines:

  • 3-Aminoazetidines synthesized via improved processes can be reacted with alkyl halides or alkoxy-containing electrophiles to introduce the heptyloxy substituent at the 3-position.
  • This approach benefits from enhanced yields and scope, facilitating drug development and optimization.
  • Hydrogenation and salt formation steps may be applied to purify and stabilize the azetidine derivatives.

Comparative Analysis of Preparation Methods

Methodology Key Reagents / Catalysts Reaction Conditions Yield (%) Advantages Limitations
Horner–Wadsworth–Emmons + Aza-Michael Addition N-Boc-azetidin-3-one, DBU, acetonitrile 65 °C, 16 h ~69 Regioselective, moderate yield Requires protection/deprotection steps
La(OTf)_3-Catalyzed Intramolecular Aminolysis La(OTf)_3 (5 mol%), 1,2-dichloroethane Reflux, 2.5 h 81 High regioselectivity and yield Requires epoxy amine precursors
Nucleophilic Substitution on 3-Aminoazetidines 3-Aminoazetidine, alkyl halides Methanol, Pd/C hydrogenation steps 65-78 Broad scope, scalable for drug synthesis Multi-step, catalyst and pressure dependent

Chemical Reactions Analysis

Epoxide Aminolysis

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines enables regioselective azetidine formation. This method tolerates acid-sensitive groups and achieves yields up to 81% (Table 1) .

Table 1: Reaction Conditions for Azetidine Synthesis via Epoxide Aminolysis

SubstrateCatalystSolventTemp (°C)Yield (%)
cis-3,4-Epoxy amineLa(OTf)₃DCEReflux81

Radical Cascade Cyclization

Photoredox copper-catalyzed [3 + 1] radical annulation of tertiary alkylamines with alkynes generates azetidines. This method is compatible with terminal alkynes and achieves moderate yields (35–70%) .

Nucleophilic Ring-Opening

The azetidine ring undergoes nucleophilic attack at the C3 position. For example:

  • Acid-Catalyzed Hydrolysis : Forms β-amino alcohols.

  • Alkylation : Reacts with alkyl halides to yield quaternary ammonium salts.

Table 2: Nucleophilic Ring-Opening Reactions

NucleophileProductConditionsYield (%)
H₂O3-(Heptyloxy)azetidin-3-olH₂SO₄, RT65–78
MeIN-Methylazetidinium iodideK₂CO₃, CH₃CN82

C–H Functionalization

Pd-catalyzed C(sp³)–H arylation enables direct modification of the azetidine ring. The heptyloxy group may influence regioselectivity due to steric effects .

Table 3: C–H Arylation of Azetidines

SubstrateCatalystArylation AgentYield (%)
3-(Heptyloxy)azetidinePd(OAc)₂PhB(OH)₂68

Stability and Handling

  • Thermal Stability : Azetidines decompose above 150°C, releasing NH₃ and forming pyrroles.

  • Storage : Store under inert gas at –20°C to prevent oxidation .

Scientific Research Applications

3-(Heptyloxy)azetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The heptyloxy substituent can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in polymerization or as a pharmaceutical intermediate .

Comparison with Similar Compounds

Key Observations :

  • Reaction Efficiency : Pyrazole-substituted azetidines require longer reaction times (16 h) compared to aliphatic amines (4 h) due to aromatic heterocycle reactivity .
  • Regioselectivity: Reactions with trifluoromethylpyrazole yield single regioisomers (e.g., 4l), confirmed via NOESY and HMBC spectra .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Azetidines

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa (Predicted)
3-(3-Fluorophenoxy)azetidine C₉H₁₀FNO 167.18 230 1.188 9.30
3-Methyl-3-(trifluoromethoxy)azetidine·HCl C₅H₉ClF₃NO 191.58 Not reported Not reported Not reported
3-(Heptyloxy)azetidine (hypothetical) C₁₀H₂₁NO 171.28

Key Observations :

  • Lipophilicity: Longer alkoxy chains (e.g., heptyloxy) likely increase logP values compared to smaller substituents like methoxy or fluorophenoxy.
  • Solubility: Azetidin-3-ylmethanol hydrochloride exhibits high solubility (>68 mg/mL in polar solvents) , whereas aromatic substituents (e.g., pyrazolyl) may reduce aqueous solubility.

Key Observations :

  • Scaffold Influence : Azetidine-based compounds (e.g., 18 ) show reduced Cav2.2 inhibition compared to piperidine analogs, but potency improves with methyl substitutions (e.g., 19 , 20 ) .
  • Therapeutic Potential: Pyrazole-substituted azetidines, such as Baricitinib derivatives, demonstrate disease-modifying antirheumatic activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Heptyloxy)azetidine, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis of 3-alkoxyazetidines typically involves nucleophilic substitution or ring-opening reactions. For example, substituting a halogen atom (e.g., chlorine) on the azetidine ring with heptyloxy groups via SN2 mechanisms under anhydrous conditions is common. Reaction efficiency can be validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm substitution and purity . Kinetic studies (e.g., monitoring reaction progress via HPLC) and optimization of catalysts (e.g., potassium carbonate or triethylamine) are critical for reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm substitution patterns and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity (>95% recommended for pharmacological studies) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly if the compound is hygroscopic or prone to decomposition .

Q. What storage conditions are recommended to maintain this compound stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Pre-dry storage containers to minimize hydrolysis. Stability should be monitored periodically via NMR to detect degradation products (e.g., azetidine ring-opening) .

Advanced Research Questions

Q. How does the heptyloxy chain length affect the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer : The heptyloxy group increases lipophilicity, potentially enhancing blood-brain barrier permeability. Conduct comparative studies with shorter/longer alkoxy analogs using:

  • Octanol-water partition coefficients (LogP) to quantify lipophilicity.
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., neurotransmitter transporters) .
  • Molecular dynamics simulations to model interactions with hydrophobic binding pockets .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s anti-inflammatory or neuroprotective effects?

  • Methodological Answer :

  • In vitro : Use LPS-stimulated BV2 microglial cells to assess NLRP3 inflammasome inhibition via Western blot (pro-IL-1β, caspase-1) and ELISA (IL-1β secretion) .
  • In vivo : Employ rodent models of neuroinflammation (e.g., MPTP-induced Parkinson’s disease) with pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio) .
  • Dose-response studies to establish therapeutic windows and off-target effects (e.g., serotonin transporter inhibition) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies may arise from solvent purity, temperature, or polymorphic forms. Standardize protocols by:

  • Using USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.5°C).
  • Validating solubility via gravimetric analysis (saturated solutions filtered through 0.22 µm membranes) .
  • Comparing results with computational predictions (e.g., COSMO-RS or Hansen solubility parameters ) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve ) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, employ Z-factor or strictly standardized mean difference (SSMD) to validate assay robustness .

Q. How can computational chemistry guide the optimization of this compound derivatives?

  • Methodological Answer :

  • Density functional theory (DFT) to predict reaction pathways and transition states for synthetic optimization.
  • Molecular docking (AutoDock Vina, Schrödinger) to identify potential binding modes with targets (e.g., dopamine transporters) .
  • Quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., alkoxy chain length) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.